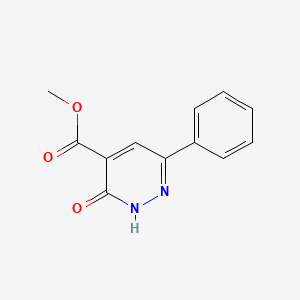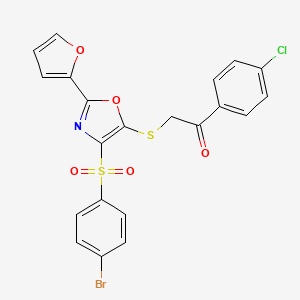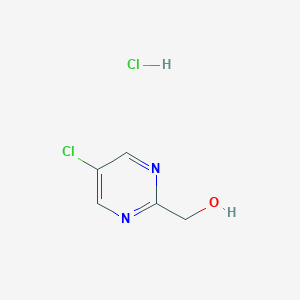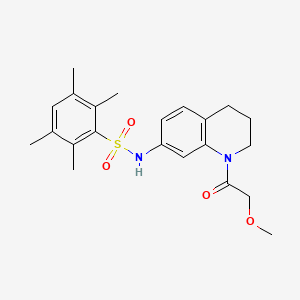
Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Übersicht
Beschreibung
“Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms . This compound has a molecular weight of 154.12 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms at adjacent positions . The pyridazine ring is present in some commercially available drugs and agrochemicals .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the solids formed in the reaction were collected by using filtration and crystallized from proper solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions : Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is involved in various synthesis processes and chemical reactions. For instance, its synthesis and reactions with different compounds have led to the formation of compounds like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, and indeno[1,2-d]pyrimidines, which are useful in heterocyclic chemistry (Kappe & Roschger, 1989).
Structural Analysis : In a study by Bortoluzzi et al., the title compound's structure was analyzed, revealing two cyclic groups linked by a methylene spacer. This structural analysis is crucial for understanding its chemical properties and potential applications (Bortoluzzi, Souza, Joussef & Meyer, 2011).
Thermolysis and Synthetic Routes : Maeba & Castle explored the thermolysis of related compounds, providing a new synthetic route to pyrrolo[2,3-c]pyridazines. This kind of research contributes to the development of new synthetic methods in organic chemistry (Maeba & Castle, 1979).
Pharmacological Screening : In the field of pharmacology, Dey et al. conducted in vitro pharmacological screening of derivatives, demonstrating their antimicrobial and antioxidant properties. This suggests potential applications in drug development (Dey, Alam, Kemisetti, Yakin & Islam, 2022).
Novel Compounds Synthesis : Research by Gein et al. led to the synthesis of various novel compounds by reacting the title compound with different reagents, showcasing its versatility in creating new chemical entities (Gein, Krylova, Tsypliakova, Gaifullina, Varkentin & Vakhrin, 2009).
Catalytic Reactions : The compound has been used in catalytic reactions, as demonstrated by Bacchi et al., where they synthesized various derivatives under oxidative carbonylation conditions, indicating its utility in catalysis (Bacchi, Costa, Della Ca’, Gabriele, Salerno & Cassoni, 2005).
Wirkmechanismus
While the specific mechanism of action for “Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate” is not mentioned in the search results, similar compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its pharmacological activities. For instance, pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
Eigenschaften
IUPAC Name |
methyl 6-oxo-3-phenyl-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)9-7-10(13-14-11(9)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRDSDEFBIBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2537289.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2537295.png)
![N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537296.png)

![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)



![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)